molecular formula C7H12O B078089 Allyl methallyl ether CAS No. 14289-96-4

Allyl methallyl ether

Cat. No. B078089
CAS RN: 14289-96-4
M. Wt: 112.17 g/mol
InChI Key: AOCWWIFKJRJLOP-UHFFFAOYSA-N
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Description

Allyl methallyl ether is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.1696 . It is also known by its IUPAC name, which is 1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 .


Synthesis Analysis

The synthesis of Allyl methallyl ether has been explored in several studies. For instance, asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with less-nucleophilic phenols mediated by nucleophilic amine catalysis was successfully developed . A variety of substituted aryl allyl ethers were afforded with moderate to high yields with excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of Allyl methallyl ether consists of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom . The structure can be represented in 2D or 3D models .


Chemical Reactions Analysis

Allyl ethers, including Allyl methallyl ether, undergo various chemical reactions. For instance, the allyl group undergoes hydroxylation and subsequent periodate scission of the vicinal diol . Repetition of this reaction sequence on the enol tautomer of the aldehyde intermediate releases the deprotected functional group .


Physical And Chemical Properties Analysis

Allyl methallyl ether has a density of 0.8±0.1 g/cm3, a boiling point of 122.3±9.0 °C at 760 mmHg, and a vapour pressure of 16.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.5±3.0 kJ/mol and a flash point of 13.6±6.3 °C .

Scientific Research Applications

  • Synthesis and Surface Functionalization of Polymers : Allyl methallyl ether is used in the synthesis and modification of aliphatic polyether dendrons. This process involves the utilization of methallyl dichloride as a building block, leading to dendrimers with tailored solubility properties and well-defined unsymmetrical surfaces (Grayson & Fréchet, 2000).

  • Deprotection in Organic Synthesis : In Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives, Allyl methallyl ether plays a role in the selective and successive cleavage of allyl, methallyl, and prenyl ethers (Tsukamoto, Suzuki, & Kondo, 2007).

  • Modification of Cellulose : Allyl methallyl ether is used for the allylation or methallylation of commercial methylcellulose, leading to cellulose ethers with varying amounts of carbon-carbon double bonds. This modification impacts the thermal stability and solubility of these cellulose derivatives (Kondo, Isogai, Ishizu, & Nakano, 1987).

  • Claisen Rearrangement in Organic Chemistry : Allyl methallyl ether undergoes thermal rearrangement in the ortho-Claisen rearrangement of allyl, methallyl, and crotyl ethers, a reaction crucial in organic synthesis and the production of various compounds (Makisumi, 1964).

  • Catalysis in Organic Reactions : Methallyl chloride, closely related to Allyl methallyl ether, serves as an efficient allyl donor in Grignard Nozaki-Hiyama methallylations, highlighting its role in catalytic processes in organic chemistry (Hassan, Townsend, & Krische, 2011).

  • Development of Polymeric Materials : Allyl methallyl ether is used in the introduction of pendent carboxylic acid groups into poly(ether sulfone)/poly(ether ether sulfone) polymers, demonstrating its role in the development of modified polymers with specific properties (Esser & Parsons, 1993).

  • Epoxidation Processes : It is involved in the epoxidation of allylic compounds to corresponding epoxides using hydrogen peroxide and titanium silicalite catalysts. This process is relevant in the synthesis of glycidol, β-methylglycidol, and β-methylepichlorohydrin, which have various applications (Wróblewska, 2005).

Safety And Hazards

Allyl methallyl ether is classified as a highly flammable liquid and vapor, and it is harmful if swallowed . It causes serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2-methyl-3-prop-2-enoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWWIFKJRJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162211
Record name Allyl methallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl methallyl ether

CAS RN

14289-96-4
Record name Allyl methallyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl methallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Gerrard, MF Lappert, HB Silver - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Diallyl and dimethallyl ethers were easily cleaved by boron trichloride ; the mixed allyl methallyl ether reacted by methallyl-oxygen fission. Neither ammonia nor pyridine co-ordinated …
Number of citations: 11 pubs.rsc.org
M Tamele, CJ Ott, KE Marple… - Industrial & Engineering …, 1941 - ACS Publications
… Methallyl alcohol Dimethallyl ether Ethyl methallyl ether Isopropyl methallyl ether see-Butyl methallyl ether Allyl methallyl ether Methallylamine Dimethallylamine Trimethallylamine …
Number of citations: 50 pubs.acs.org
N Iwasa, K Miura, S Kan, Y Furukawa - Polymer Bulletin, 2008 - Springer
… Allyl methallyl ether, the product in the first step, was prepared in 67% yield by Williamson … The yield decreased (yield 43%) if the epoxidation of allyl methallyl ether was conducted by …
Number of citations: 13 link.springer.com
W Gu, Y Wei, X Fu, R Gu, J Chen, J Jian, L Huang… - Foods, 2023 - mdpi.com
… Six components—citronellal, (E,Z)-3,6-nonadien-1-ol, allyl methallyl ether, isopulegol, 3,7-dimethyl-6-octen-1-ol acetate, and 3,7-dimethyl-(R)-6-octen-1-ol—could be used as the …
Number of citations: 6 www.mdpi.com
N Iwasa - 2008 - naist.repo.nii.ac.jp
… Allyl methallyl ether, the product in the first step, was prepared in 67% yield by Williamson … The yield decreased (yield 43%) if the epoxidation of allyl methallyl ether was conducted by …
Number of citations: 5 naist.repo.nii.ac.jp
M Mitani, T Iwaki - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… On the other hand, diepoxide 3f from allyl methallyl ether, which bears both mono- and gem-substituted epoxy units in a single molecule, furnished product 4f derived from attack of butyl …
Number of citations: 1 pubs.rsc.org
JO Oni, FA Akomaye, AAA Markson… - European Journal of …, 2020 - ejbio.org
Studies to exploit wild mushrooms as a source of biologically active compounds are gaining importance in the recent years. In that view, the present study was carried out to evaluate …
Number of citations: 18 ejbio.org
EM Suleimen, AB Myrzagalieva, ZA Ibataev… - Chemistry of Natural …, 2017 - Springer
Dracocephalum peregrinum L.(blue dragon) is a perennial plant with a thick woody rhizome that grows on rocky and stony slopes reaching up to the tree line [1]. Plants for the study …
Number of citations: 1 link.springer.com
F Zhang, Y Jin, H Chen, X Wu - Frontiers of Biology in China, 2008 - Springer
Anoplophora glabripennis (Motsch.) is a woodboring beetle that is native to China. For a long time, it caused great losses in the economy and ecology of northwest China. Attractants …
Number of citations: 24 link.springer.com
W Elkhateeb, AN ELDien, E Fadl, A Elhagrasi… - Biodiversitas Journal of …, 2020 - smujo.id
Abstract. Daba GM, Elkhateeb WA, El-Dien AN, Ahmed EF, El Hagrassi AM Fayad W, Wen TC. 2020. Therapeutic potentials of n-hexane extracts of the three medicinal mushrooms …
Number of citations: 32 www.smujo.id

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